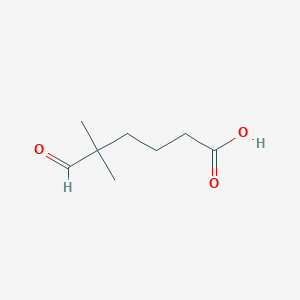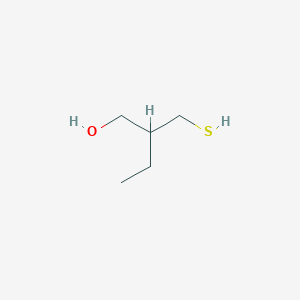
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- is a chemical compound with a complex structure that includes a pyrimidine ring substituted with various functional groups
Métodos De Preparación
The synthesis of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Substitution Reactions:
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms from sulfoxides or sulfones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- can be compared with similar compounds such as:
2-Isopropyl-6-methylpyrimidin-4-amine: This compound has a similar pyrimidine ring structure but lacks the benzyl and isopropylthio groups.
4-Amino-2-isopropyl-6-methylpyrimidine: Similar to the previous compound but with different substituents on the pyrimidine ring.
The uniqueness of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and other applications.
Propiedades
Número CAS |
154496-66-9 |
|---|---|
Fórmula molecular |
C15H19N3S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
N-benzyl-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3S/c1-11(2)19-15-17-12(3)9-14(18-15)16-10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,17,18) |
Clave InChI |
GGWSRDHQTHLTSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SC(C)C)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)

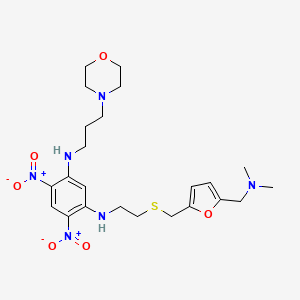
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)

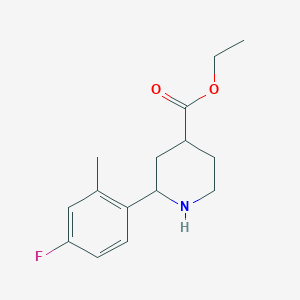
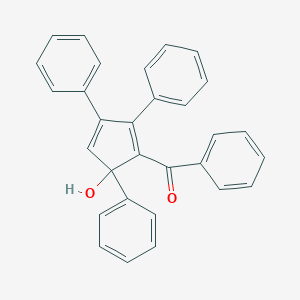
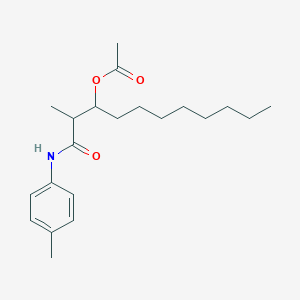
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
